1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-5-9-6(2)10(8(4)12)7(3)11-9/h11H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXUHJDVFUTRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(N1)C)C(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl ketone under specific reaction conditions. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo substitution reactions where the hydrogen atoms on the pyrrole ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
Medicinal Chemistry
The compound's potential therapeutic applications are primarily attributed to its biological activity. Pyrrole derivatives are known for their diverse pharmacological properties, including:
- Antimicrobial Activity: Research indicates that pyrrole derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: Some studies have shown that compounds similar to 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone can inhibit cancer cell proliferation. For instance, derivatives have been tested against various cancer cell lines, demonstrating cytotoxic effects .
- Neuroprotective Effects: Certain pyrrole compounds have been linked to neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
Case Study: Anticancer Activity
A study evaluated the anticancer effects of several pyrrole derivatives, including this compound. The results indicated that these compounds inhibited the growth of human cancer cells in vitro, suggesting their potential as lead compounds for further development in cancer therapy.
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique reactivity allows for various transformations:
| Reaction Type | Description |
|---|---|
| Alkylation | Can undergo alkylation reactions to introduce new substituents. |
| Condensation | Participates in condensation reactions forming larger heterocyclic compounds. |
| Cycloaddition | Engages in cycloaddition reactions to create bicyclic structures. |
Case Study: Synthesis of Novel Pyrrole Derivatives
Researchers have utilized this compound as a starting material to synthesize novel pyrrole derivatives through various synthetic pathways. These derivatives were then evaluated for biological activity, leading to the discovery of several promising candidates for drug development .
Material Science
The compound's unique properties also make it suitable for applications in material science:
- Polymer Chemistry: Pyrrole derivatives can be polymerized to form conductive polymers used in electronic devices.
- Coatings and Films: Due to their stability and reactivity, these compounds can be employed in creating protective coatings and films with enhanced properties.
Mechanism of Action
The mechanism of action of 1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone (CAS: 2386-25-6)
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol .
- Key Differences : Lacks the 5-ethyl group present in the target compound. The absence of this substituent reduces steric hindrance and may increase reactivity in electrophilic substitution reactions.
1-(5-Methyl-1H-pyrrol-2-yl)ethanone (CAS: 6982-72-5)
- Molecular Formula: C₇H₉NO
- Molecular Weight : 123.16 g/mol .
- Key Differences : The acetyl group is at position 2 instead of 3, and the methyl group is at position 4. This positional isomerism alters electronic distribution, affecting dipole moments and solubility.
2-Chloro-1-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl]ethanone (CAS: 554442-53-4)
Physical and Chemical Properties
Biological Activity
1-(5-ethyl-2,4-dimethyl-1H-pyrrol-3-yl)ethanone is a nitrogen-containing heterocyclic compound belonging to the pyrrole family. Its unique structure, characterized by a pyrrole ring with an ethyl and two methyl substituents, along with a ketone functional group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, supported by various research findings and data tables.
The molecular formula of this compound is C10H15NO. The presence of the carbonyl group in conjunction with the pyrrole ring enhances its reactivity and biological potential. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity.
Antimicrobial Properties
Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains. A study demonstrated that certain pyrrole derivatives had Minimum Inhibitory Concentration (MIC) values significantly lower than standard antibiotics, suggesting their potential as new antibacterial agents .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | MRSA | 0.13–0.255 | |
| 3-Farnesylpyrrole | MSSA | 0.125 | |
| Pyrrolyl Benzamide Derivatives | E. coli | 3.12–12.5 |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. Studies have indicated that this compound can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The exact pathways are still under investigation, but initial findings suggest that this compound may interact with specific oncogenic pathways.
The biological activity of this compound is primarily attributed to its ability to bind with various biological targets such as enzymes and receptors. This interaction modulates their activity, leading to therapeutic effects in microbial infections and cancer treatment. The compound’s mechanism is believed to involve:
- Enzyme inhibition : Competing with natural substrates.
- Receptor binding : Modulating receptor-mediated signaling pathways.
Case Studies
Several case studies highlight the efficacy of pyrrole derivatives in clinical settings:
- Antibacterial Efficacy : A study compared the antibacterial effects of various pyrrole derivatives against resistant strains of Staphylococcus aureus and found that those containing the pyrrole structure exhibited enhanced potency compared to traditional antibiotics .
- Anticancer Research : In vitro studies on cancer cell lines revealed that compounds similar to this compound induced significant apoptosis in tumor cells while sparing normal cells, indicating a favorable therapeutic index.
Q & A
Q. Table 1: Representative Reaction Conditions
| Starting Material | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| α-Bromo ketones + acyl phosphonates | ZnCl₂/CH₃CN | 80 | 72–85 | |
| 2,4-Dimethylpyrrole derivatives | Piperidine/EtOH | Reflux | 65–78 |
How can researchers effectively characterize the structural and electronic properties of this compound using spectroscopic and crystallographic techniques?
Q. Basic Research Focus
- Spectroscopy :
- Crystallography : SHELX software (e.g., SHELXL) refines X-ray diffraction data to resolve bond lengths (C–C: 1.45–1.52 Å) and torsional angles, critical for confirming substituent positions .
What safety protocols and hazard mitigation strategies should be implemented when handling this compound in laboratory settings?
Q. Basic Research Focus
Q. Table 2: Safety Data for Analogous Pyrrole Derivatives
| Compound | Hazard Codes | Precautionary Measures | Reference |
|---|---|---|---|
| 1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone | H302, H315 | Avoid skin contact, use gloves | |
| Chloropyridinyl ethanone | H319, H335 | Fume hood, eye protection |
What strategies can resolve discrepancies in crystallographic data interpretation for this compound, particularly in cases of twinning or low-resolution data?
Q. Advanced Research Focus
- High-Resolution Data : Collect data at synchrotron facilities (λ < 1 Å) to improve signal-to-noise ratios.
- Software Tools : SHELXL’s TWIN/BASF commands model twinned crystals, while OLEX2 integrates graphical refinement for ambiguous electron density .
- Validation Metrics : Cross-check R-factor convergence (target: <0.05), and use PLATON to detect missed symmetry .
How does the substitution pattern on the pyrrole ring influence the reactivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- Steric Effects : 2,4-Dimethyl groups hinder electrophilic substitution at C3/C5 positions, directing reactivity to C1 .
- Electronic Effects : Electron-donating ethyl groups increase pyrrole’s nucleophilicity, favoring Suzuki-Miyaura couplings with aryl boronic acids.
- Case Study : Pd-catalyzed coupling of analogous pyrroles achieves 60–75% yields when using P(o-tol)₃ as a ligand .
What computational approaches are most suitable for modeling the electronic structure and potential tautomeric forms of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) basis sets predict tautomer stability (e.g., keto-enol equilibrium) and frontier orbitals (HOMO-LUMO gap ~4.5 eV) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on tautomer populations using AMBER force fields.
- Validation : Compare computed IR spectra with experimental data (NIST WebBook) to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
